

An In-depth Technical Guide to the Melting Point of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

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This guide provides a comprehensive technical overview of the melting point of **4-(Octyloxy)phenol** (CAS No: 3780-50-5), a crucial physical property for researchers, scientists, and professionals in drug development and materials science. This document delves into the theoretical underpinnings of melting point determination, presents detailed experimental protocols, and explores the critical factors that influence this characteristic temperature, ensuring a thorough understanding for both practical application and theoretical knowledge.

Introduction: The Significance of a Melting Point

4-(Octyloxy)phenol is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Its melting point is a fundamental thermodynamic property that signifies the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. Accurate determination of the melting point is paramount for several reasons:

- Identification: As a distinct physical constant, the melting point serves as a primary tool for the identification of a compound.
- Purity Assessment: The sharpness and value of the melting point are sensitive indicators of purity. Impurities typically cause a depression and broadening of the melting range.[\[1\]](#)
- Process Development: In pharmaceutical and chemical manufacturing, knowledge of the melting point is essential for processes such as drying, milling, and formulation development.

- Material Characterization: For applications in materials science, the melting point is a key parameter that defines the thermal stability and operational range of the material.

This guide will provide the necessary details to confidently determine and interpret the melting point of **4-(Octyloxy)phenol**.

Physicochemical Properties and Reported Melting Point

Before delving into experimental determination, it is essential to review the known properties of **4-(Octyloxy)phenol**.

Property	Value
Chemical Name	4-(Octyloxy)phenol
Synonyms	p-(Octyloxy)phenol, Hydroquinone monooctyl ether
CAS Number	3780-50-5
Molecular Formula	C ₁₄ H ₂₂ O ₂
Molecular Weight	222.32 g/mol
Reported Melting Point	80 °C[2]

It is crucial to distinguish **4-(Octyloxy)phenol** from its isomer, 4-n-octylphenol (CAS 1806-26-4), which has a significantly different reported melting point of 44-45 °C.[3]

Theoretical Principles of Melting Point Determination

The melting of a pure crystalline solid is a first-order phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. At this temperature, the Gibbs free energy of the solid and liquid phases are equal.

The presence of impurities disrupts the crystal lattice of the solid.[\[4\]](#) This disruption requires less energy to break the lattice, resulting in a lower melting point, a phenomenon known as melting point depression.[\[5\]](#)[\[6\]](#) The extent of this depression is dependent on the concentration and nature of the impurity.

Experimental Determination of Melting Point

Two primary methods are employed for the accurate determination of the melting point of organic solids: the capillary method and Differential Scanning Calorimetry (DSC).

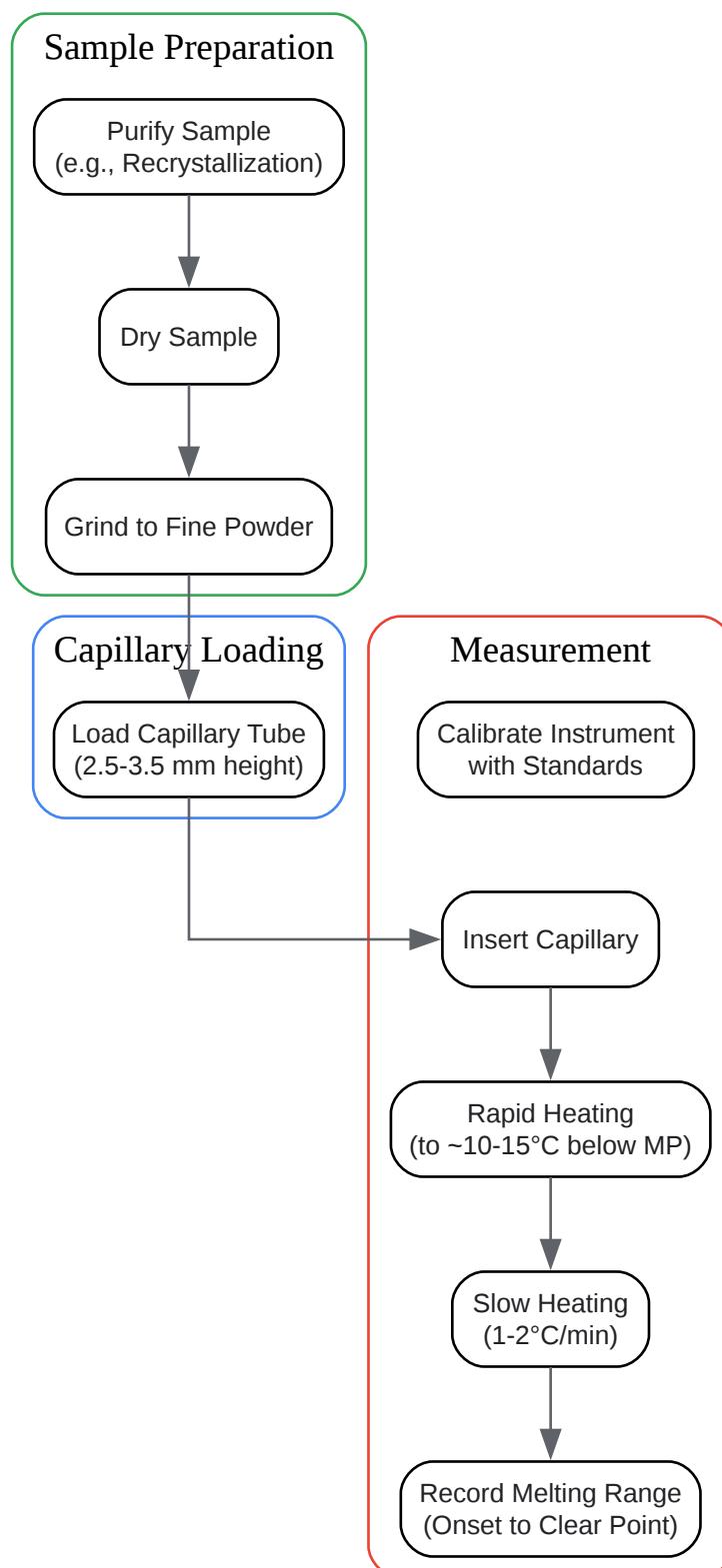
Capillary Melting Point Method

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

- Melting point apparatus (manual or automated)
- Glass capillary tubes (0.8–1.2 mm internal diameter)[\[7\]](#)
- **4-(Octyloxy)phenol** sample (finely powdered and dried)
- Thermometer or digital temperature probe
- Certified melting point standards for calibration (e.g., benzophenone, caffeine)[\[8\]](#)[\[9\]](#)
- Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of **4-(Octyloxy)phenol**.[\[8\]](#)[\[9\]](#) Follow the instrument manufacturer's instructions for calibration.
- Sample Preparation: Ensure the **4-(Octyloxy)phenol** sample is pure and dry. If necessary, purify the sample by recrystallization and dry it under vacuum. Gently crush the sample into a fine powder.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm by tapping the sealed end of the tube on a hard surface.[\[10\]](#)
- Measurement:

- Place the loaded capillary tube into the heating block of the apparatus.
- Set the heating rate to a rapid value (e.g., 10-20 °C/min) to approach the expected melting point quickly.
- Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.^{[7][10]}
- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). This range is the melting range.

The diagram below illustrates the general workflow for the capillary melting point method.

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Caption: Workflow for Capillary Melting Point Determination.

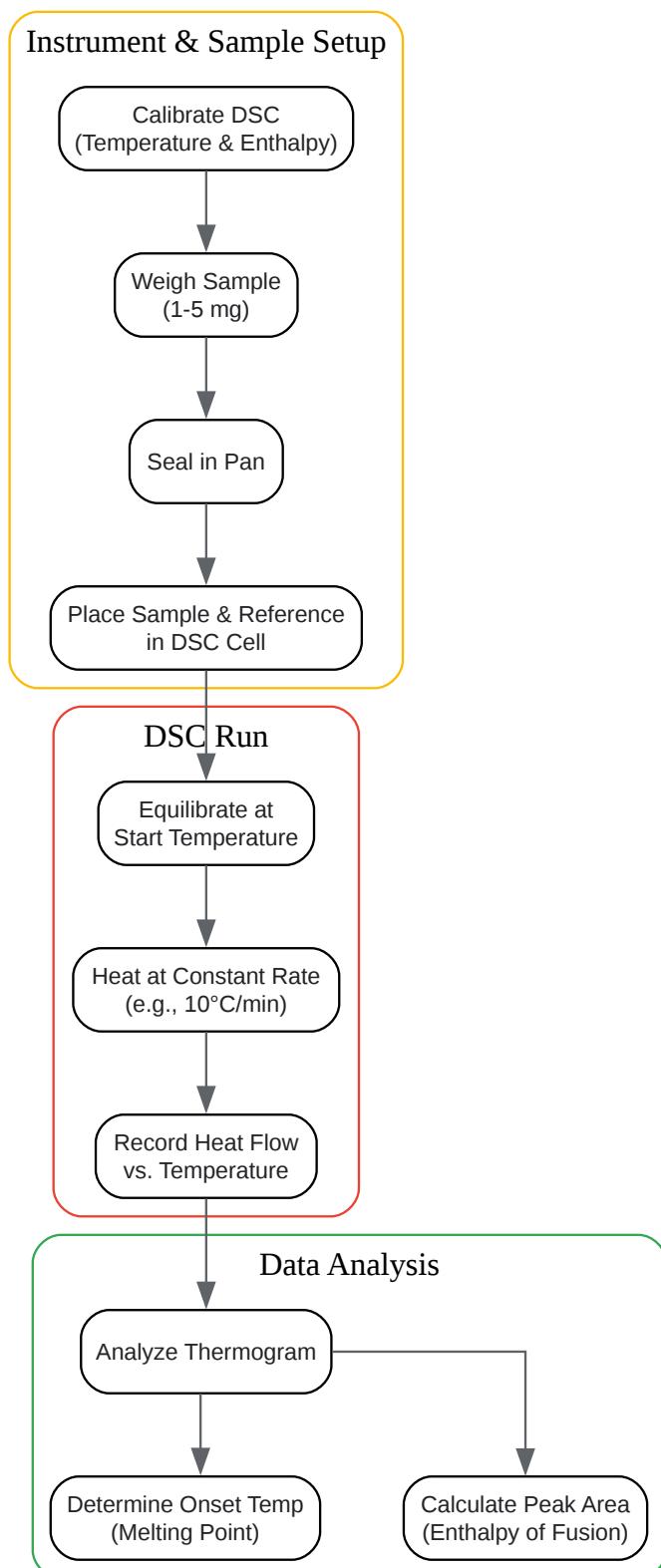
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[\[11\]](#) It provides a more quantitative measure of the melting process, including the enthalpy of fusion.

- Differential Scanning Calorimeter
- Sample pans (e.g., aluminum) and lids
- Crimper for sealing pans
- **4-(Octyloxy)phenol** sample (small, accurately weighed amount)
- High-purity indium or other certified reference materials for calibration[\[12\]](#)[\[13\]](#)
- Inert purge gas (e.g., nitrogen)
- Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material like indium.[\[12\]](#)[\[13\]](#) This involves running the standard under the same conditions as the sample and comparing the observed melting onset and enthalpy to the certified values.
- Sample Preparation: Accurately weigh a small amount of the **4-(Octyloxy)phenol** sample (typically 1-5 mg) into a sample pan.
- Pan Sealing: Seal the pan with a lid using a crimper. A hermetic seal is often used to prevent sublimation.
- Measurement:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
 - Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert gas purge.

- Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.
- Data Analysis:
 - Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point.
 - Enthalpy of Fusion (ΔH_{fus}): The area under the melting peak is proportional to the enthalpy of fusion.

The following diagram outlines the DSC analysis workflow.

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Caption: Workflow for DSC Melting Point Analysis.

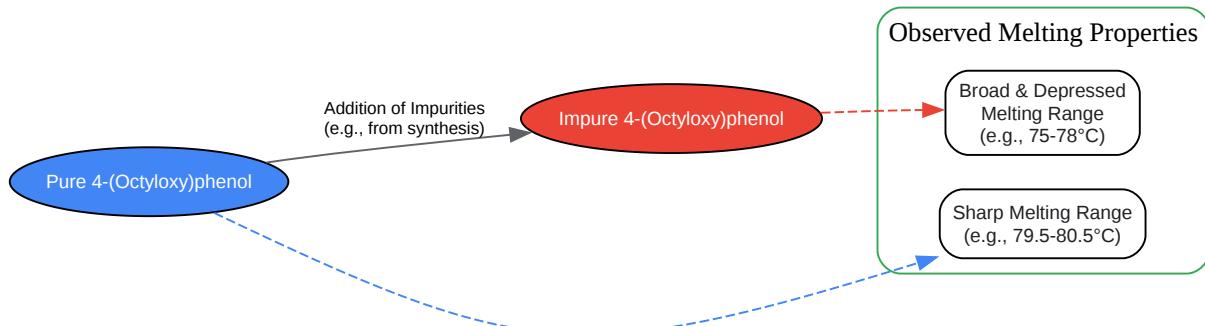
Factors Influencing the Melting Point of 4-(Octyloxy)phenol Purity

The presence of impurities is the most common reason for deviations in the melting point.^[6] **4-(Octyloxy)phenol** is typically synthesized via a Williamson ether synthesis from hydroquinone and an octyl halide (e.g., 1-bromoocetane). Potential impurities from this synthesis include:

- Unreacted Hydroquinone: A higher melting solid.
- Unreacted 1-bromoocetane: A liquid at room temperature.
- 1,4-Bis(octyloxy)benzene: The dialkylated byproduct.

The presence of these impurities will lead to a depression and broadening of the observed melting range.^[4] Therefore, thorough purification, for example, by recrystallization, is essential for obtaining an accurate melting point.^{[14][15][16]}

The relationship between purity and melting point depression is illustrated below.



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Caption: Effect of Impurities on Melting Point.

Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. While no specific polymorphs of **4-(Octyloxy)phenol** have been reported in the literature, it is a phenomenon that should be considered, particularly in pharmaceutical development. If different crystalline forms exist, they will likely exhibit different melting points. DSC is a particularly useful technique for identifying and characterizing polymorphs, as they may show distinct melting endotherms or solid-solid transitions prior to melting.

Conclusion

The melting point of **4-(Octyloxy)phenol** is a critical parameter for its identification, purity assessment, and application in various scientific and industrial fields. A reported value of 80 °C serves as a benchmark, but experimental determination using calibrated instrumentation is essential for reliable characterization. Both the capillary method and Differential Scanning Calorimetry provide robust means for this determination, with DSC offering more detailed thermodynamic information. Researchers and drug development professionals must be cognizant of the significant impact of impurities, stemming from the synthetic route, and the potential for polymorphism, on the observed melting behavior. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, one can ensure the accurate and meaningful measurement of this fundamental physical property.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Melting Point of 4-(Octyloxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:

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